![molecular formula C19H13NO5 B1362989 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 88007-99-2](/img/structure/B1362989.png)
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
Vue d'ensemble
Description
“2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” is a chemical compound with the molecular formula C19H13NO5 . It is a derivative of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” consists of a naphthoquinone core with a 2-methyl group and a 3-[2-(4-nitrophenyl)-2-oxoethyl] group .Chemical Reactions Analysis
Naphthoquinones are known for their redox properties and other mechanisms . They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” include its molecular weight of 335.31 .Applications De Recherche Scientifique
Antitumor Activity
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone and its derivatives have been studied for their antitumor effects. For instance, phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones, with various functional groups including nitro, were tested for tumor-inhibitory potency against Sarcoma 180 ascites cells in mice. Some derivatives showed comparable antitumor activity to the parent compound, indicating potential in cancer research (Lin & Sartorelli, 1976).
Cytotoxic Properties
Studies on 1,4-naphthoquinones, including those with nitrophenyljuglone derivatives, have been conducted to explore their cytotoxic properties. These compounds displayed marked cytotoxicity, which partly depended on the substitution pattern. The research highlighted the variation in activity based on the structural differences in these compounds (Wurm & Gurka, 1994).
Antifungal Activity
Synthetic derivatives of hydroxynaphthoquinones, such as lawsone, have shown effective antifungal properties. Specific lawsone derivatives demonstrated high activity against Candida albicans, suggesting potential as leading compounds against human fungal infections (Filho et al., 2016).
Molecular Modeling and Antibacterial Activity
Computational prediction models and in vitro studies have been used to investigate the pharmacological properties of specific naphthoquinone derivatives. Some of these compounds, when combined with antibiotics, reduced the minimum inhibitory concentrations (MICs) of the antibiotics, indicating a potential role in addressing bacterial resistance (Figueredo et al., 2020).
Spectral and Structural Characterization
Naphthoquinone amino derivatives, including nitrophenylamino derivatives, have been studied for their structural and photophysical properties. These studies provide insights into the electronic nature of spectral transitions, which is valuable for potential medicinal applications (Leyva et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-11-16(19(23)15-5-3-2-4-14(15)18(11)22)10-17(21)12-6-8-13(9-7-12)20(24)25/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUITNAJHFPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377589 | |
| Record name | 11E-906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone | |
CAS RN |
88007-99-2 | |
| Record name | 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11E-906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)
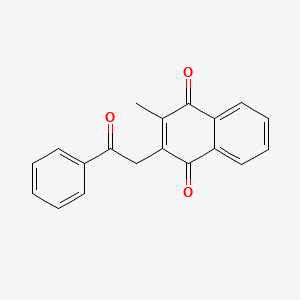
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
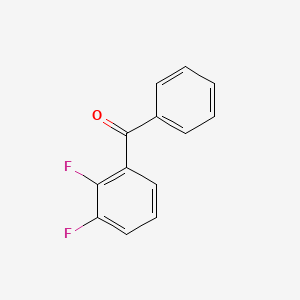
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)

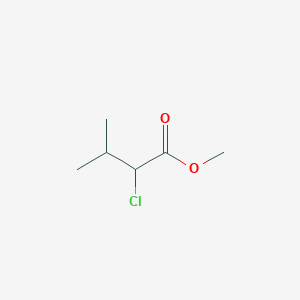
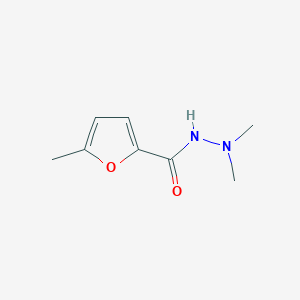
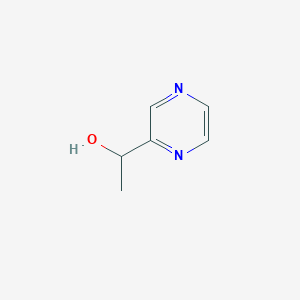
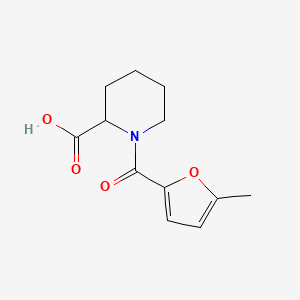
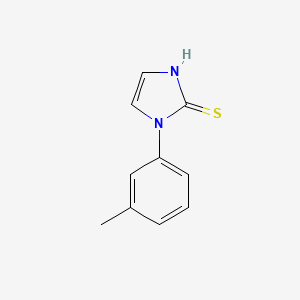
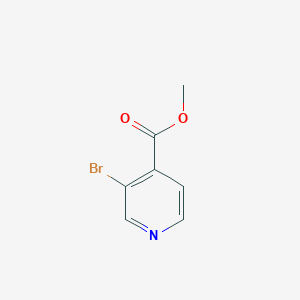
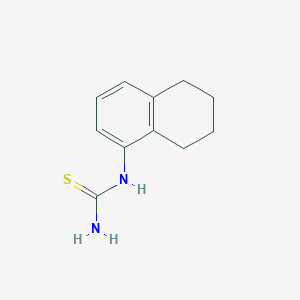
![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)